(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
The compound (5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a chlorofluorophenyl group, and a morpholinylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the chlorofluorophenyl and morpholinylfuran groups through various coupling reactions. Common reagents used in these steps include halogenated aromatic compounds, furan derivatives, and morpholine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under conditions that may involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.
Properties
Molecular Formula |
C19H16ClFN2O4S |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16ClFN2O4S/c20-14-2-1-3-15(21)13(14)11-23-18(24)16(28-19(23)25)10-12-4-5-17(27-12)22-6-8-26-9-7-22/h1-5,10H,6-9,11H2/b16-10- |
InChI Key |
CRHKUMWOQVFSSH-YBEGLDIGSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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